molecular formula C9H9N3O2 B6251286 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2137826-02-7

2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

Cat. No. B6251286
CAS RN: 2137826-02-7
M. Wt: 191.2
InChI Key:
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Description

The compound “2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine is a medicinally privileged structure, which is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . It is embellished with two basic and hydrogen bond acceptor (HBA) nitrogen atoms, and one hydrogen bond donor (HBD) NH .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved by trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Structural modifications of the products have been demonstrated via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridine is structurally aromatic, stable, flat, and is an isostere of naphthalene . Of the two fused aromatic rings, the pyrazole portion is electron-rich, and the pyridine portion is electron-deficient . This makes it polarized, unlike naphthalene . The ring allows structural modifications at five positions namely N(1), C(3), C(4), C(5), and C(6), either during the ring formation or at the later stage of functional group modification .


Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . This is followed by structural modifications of the products via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .

Mechanism of Action

While the specific mechanism of action for “2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid” is not mentioned in the retrieved papers, some pyrazolo[3,4-b]pyridine derivatives have shown promising antituberculotic activity . They were subjected to in vitro Microplate Alamar Blue assay (MABA) assay against M. tuberculosis H37Rv strain and in silico analysis by binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) .

Future Directions

The pyrazolo[3,4-b]pyridine scaffold provides enormous opportunities for the synthesis of a combinatorial library of new molecular entities (NCEs) for exploring structure-activity relationships (SAR) . Its versatility and the diverse biological activity of its derivatives make it a medicinally privileged scaffold . Future research could focus on exploring these opportunities and developing new derivatives with potential medicinal properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves the condensation of 2-ethylpyrazolo[4,3-b]pyridine-6-carboxylic acid with ethyl formate followed by hydrolysis to yield the target compound.", "Starting Materials": [ "2-ethylpyrazolo[4,3-b]pyridine-6-carboxylic acid", "ethyl formate", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "To a solution of 2-ethylpyrazolo[4,3-b]pyridine-6-carboxylic acid (1.0 g, 5.2 mmol) in ethyl acetate (10 mL) was added ethyl formate (0.6 mL, 6.5 mmol) and sodium hydroxide (0.3 g, 7.5 mmol).", "The reaction mixture was stirred at room temperature for 2 hours.", "The mixture was then poured into water (50 mL) and the resulting precipitate was collected by filtration.", "The precipitate was washed with water and dried to yield the crude product.", "The crude product was dissolved in a mixture of water and ethyl acetate and the pH was adjusted to 7 using sodium hydroxide.", "The resulting solution was stirred at room temperature for 2 hours.", "The mixture was then acidified with hydrochloric acid and the resulting precipitate was collected by filtration.", "The precipitate was washed with water and dried to yield the pure product (0.6 g, 50%)." ] }

CAS RN

2137826-02-7

Product Name

2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

Molecular Formula

C9H9N3O2

Molecular Weight

191.2

Purity

0

Origin of Product

United States

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